molecular formula C20H28N2O5 B15345536 Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B15345536
M. Wt: 376.4 g/mol
InChI Key: YCGLFHPWQBYHLO-UHFFFAOYSA-N
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Description

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with the empirical formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is notable for its unique structure, which includes an oxetane ring, a diazepane ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of an oxetane ring, a diazepane ring, and an ester functional group. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3

InChI Key

YCGLFHPWQBYHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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